molecular formula C8H18ClNO B13902061 trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride

trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride

Cat. No.: B13902061
M. Wt: 179.69 g/mol
InChI Key: QEKLKUNIDCRREP-SCLLHFNJSA-N
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Description

trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride: is a chemical compound with the molecular formula C8H18ClNO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride typically involves the reaction of tetrahydropyran derivatives with isopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives with different oxidation states.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the effects of amine derivatives on biological systems. It can serve as a model compound for investigating the interactions between amines and biological molecules.

Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Aminotetrahydropyran: A similar compound with a different substitution pattern on the tetrahydropyran ring.

    Tetrahydro-2H-pyran-4-amine: Another derivative of tetrahydropyran with distinct chemical properties.

Uniqueness: trans-2-Isopropyltetrahydropyran-4-amine;hydrochloride is unique due to its specific isopropyl substitution and hydrochloride salt form. These features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(2R,4R)-2-propan-2-yloxan-4-amine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h6-8H,3-5,9H2,1-2H3;1H/t7-,8-;/m1./s1

InChI Key

QEKLKUNIDCRREP-SCLLHFNJSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@@H](CCO1)N.Cl

Canonical SMILES

CC(C)C1CC(CCO1)N.Cl

Origin of Product

United States

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